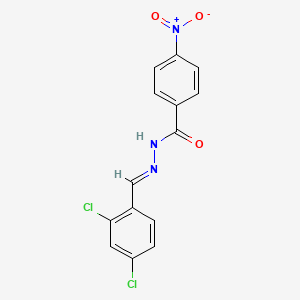![molecular formula C16H14ClN3O4 B15017323 4-Chloro-N-({N'-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017323.png)
4-Chloro-N-({N'-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a chloro-substituted benzamide group and a dihydroxyphenyl hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thio-substituted benzamides.
科学的研究の応用
4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydrazone moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
- 4-Chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-Chloro-N-({N’-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both chloro and dihydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
特性
分子式 |
C16H14ClN3O4 |
|---|---|
分子量 |
347.75 g/mol |
IUPAC名 |
4-chloro-N-[2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H14ClN3O4/c17-12-4-2-11(3-5-12)16(24)18-9-15(23)20-19-8-10-1-6-13(21)14(22)7-10/h1-8,21-22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChIキー |
GCJVHOKMRSNYCW-UFWORHAWSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)O)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15017252.png)
![6-chloro-3-[5-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B15017258.png)
![2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol](/img/structure/B15017259.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017262.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B15017278.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15017282.png)
![N-({N'-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15017286.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15017295.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B15017301.png)
![N-({N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15017305.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15017310.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15017315.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15017322.png)
